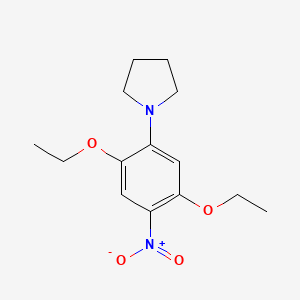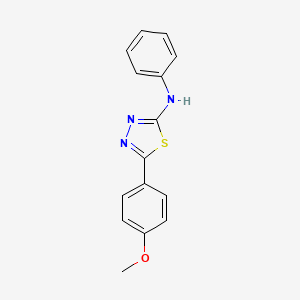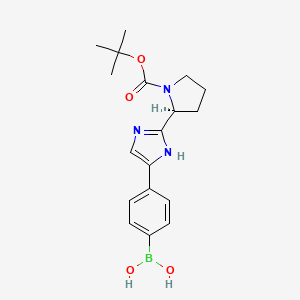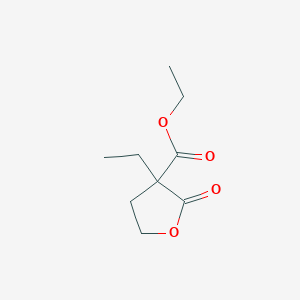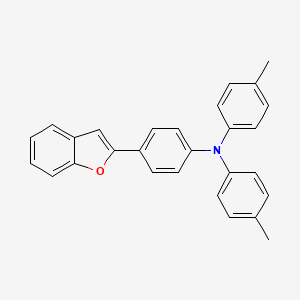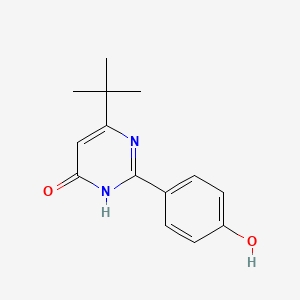
6-tert-Butyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a tert-butyl group at the 6th position, a hydroxyphenyl group at the 2nd position, and a pyrimidinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-diketone and urea or thiourea under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the pyrimidinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the precise control of reaction conditions, leading to a more sustainable and scalable production method.
化学反応の分析
Types of Reactions
6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a strong base are typically employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinone derivatives.
科学的研究の応用
6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrimidinone core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenyl)pyrimidin-4(1H)-one: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
6-Methyl-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
6-(tert-Butyl)-2-phenylpyrimidin-4(1H)-one: Lacks the hydroxy group, which can influence its chemical reactivity and biological interactions.
Uniqueness
The presence of both the tert-butyl and hydroxyphenyl groups in 6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity, stability, and potential biological activities.
特性
CAS番号 |
651722-78-0 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
4-tert-butyl-2-(4-hydroxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)11-8-12(18)16-13(15-11)9-4-6-10(17)7-5-9/h4-8,17H,1-3H3,(H,15,16,18) |
InChIキー |
AGSJMMWHOSMICH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



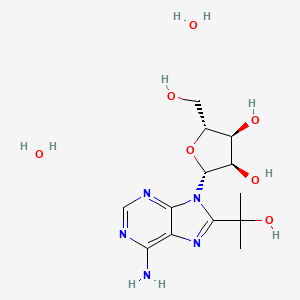
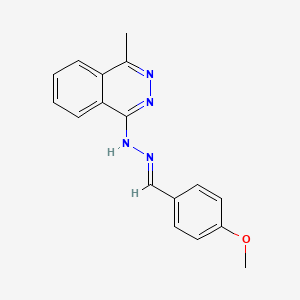
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)




